molecular formula C14H17N3O2 B4066710 methyl 2-(3-isobutyl-1H-1,2,4-triazol-5-yl)benzoate

methyl 2-(3-isobutyl-1H-1,2,4-triazol-5-yl)benzoate

Cat. No. B4066710
M. Wt: 259.30 g/mol
InChI Key: UJKBFSBNZZPVHJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-isobutyl-1H-1,2,4-triazol-5-yl)benzoate, also known as IBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IBT is a triazole-based compound that has been synthesized through a variety of methods and has demonstrated a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Research into methyl 2-(3-isobutyl-1H-1,2,4-triazol-5-yl)benzoate and its analogs has led to significant discoveries in the field of organic synthesis and structural analysis. For instance, the compound has been involved in the synthesis of tricyclic products from reactions with penicillin-derived thiazoloazetidinones, showcasing its utility in producing complex molecular structures (Mara, Singh, Thomas, & Williams, 1982). This highlights the compound's role in facilitating the exploration of new synthetic pathways and the generation of novel organic molecules.

Crystal Engineering and Liquid-Crystalline Phases

Methyl 2-(3-isobutyl-1H-1,2,4-triazol-5-yl)benzoate has also been a subject of interest in crystal engineering, demonstrating the capacity to undergo phase transitions under high pressure, thus altering its crystallographic structure (Johnstone, Ieva, Lennie, McNab, Pidcock, Warren, & Parsons, 2010). Furthermore, its derivatives have been used in the design of spherical supramolecular dendrimers that self-organize into novel thermotropic cubic liquid-crystalline phases (Balagurusamy, Ungar, Percec, & Johansson, 1997). These studies open new avenues for developing materials with unique optical and mechanical properties, crucial for applications in materials science.

Environmental Impact and Removal Techniques

Research into the environmental impact and removal techniques of related compounds, such as benzotriazoles, provides insights into the ecological considerations associated with methyl 2-(3-isobutyl-1H-1,2,4-triazol-5-yl)benzoate (Reemtsma, Miehe, Duennbier, & Jekel, 2010). Understanding the persistence and removal efficiency of similar compounds in wastewater treatment plants can guide the development of more effective methods for mitigating their environmental impact.

Aroma Precursors and Flavor Chemistry

In the realm of flavor chemistry, derivatives of methyl 2-(3-isobutyl-1H-1,2,4-triazol-5-yl)benzoate, such as 2-substituted-5-methyl-3-oxazolines, have been identified as novel aroma precursors. These compounds have demonstrated the ability to release Strecker aldehydes, important in flavor and aroma development, upon hydrolysis (Granvogl, Beksan, & Schieberle, 2012). This reveals the potential of methyl 2-(3-isobutyl-1H-1,2,4-triazol-5-yl)benzoate and its analogs in creating enhanced sensory experiences in food and beverages.

properties

IUPAC Name

methyl 2-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9(2)8-12-15-13(17-16-12)10-6-4-5-7-11(10)14(18)19-3/h4-7,9H,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKBFSBNZZPVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-isobutyl-1H-1,2,4-triazol-5-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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